3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride is a chemical compound with the molecular formula C8H18ClN3O. It has a molecular weight of 207.7 . The IUPAC name for this compound is N,N-dimethyl-N’-(4-piperidinyl)urea hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17N3O.ClH/c1-11(2)8(12)10-7-3-5-9-6-4-7;/h7,9H,3-6H2,1-2H3,(H,10,12);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthesis and Cleavage in Organic Chemistry
- Steric Carbonyl Protection : The piperidine derivatives of ureas, including compounds like 3,3-Dimethyl-1-(piperidin-3-yl)urea, have been used in organic synthesis for steric protection of carbonyl groups. This technique is essential in creating sterically hindered compounds, which can have various applications in synthetic chemistry (Hassel & Seebach, 1978).
Pharmacology and Drug Development
- Inhibitors of Soluble Epoxide Hydrolase : Piperidine-based ureas have been synthesized and evaluated as inhibitors of human and murine soluble epoxide hydrolase, an enzyme implicated in various inflammatory and vascular diseases. Such inhibitors can have significant pharmacological applications, including pain management and the treatment of cardiovascular disorders (Rose et al., 2010).
Molecular Biology and Chemistry
- Molecular Interactions and Unfolding : Heterocyclic ureas, including piperidine-based variants, have been studied for their ability to form hydrogen-bonded complexes. These studies are crucial for understanding the principles of molecular self-assembly and the development of novel materials (Corbin et al., 2001).
Corrosion Inhibition
- Corrosion Inhibitors in Industrial Applications : Piperidine-based urea compounds have been investigated as corrosion inhibitors for metals. These compounds can protect metal surfaces in acidic environments, which is vital for extending the life of metal components in various industries (Jeeva et al., 2015).
Synthesis of Other Compounds
- Synthesis of Urapidil : Studies have shown the use of piperidine derivatives in the synthesis of specific pharmaceuticals like Urapidil, an antihypertensive drug. This demonstrates the role of these compounds in facilitating complex chemical syntheses (Li et al., 2012).
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Properties
IUPAC Name |
1,1-dimethyl-3-piperidin-3-ylurea;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.ClH/c1-11(2)8(12)10-7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3,(H,10,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHHWQWGPZHBNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.